Isoescin IA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

See also: Horse Chestnut (part of).

Comprehensive Technical Guide: Isoescin IA Biological Activities and Mechanisms for Research Applications

Introduction and Chemical Identity

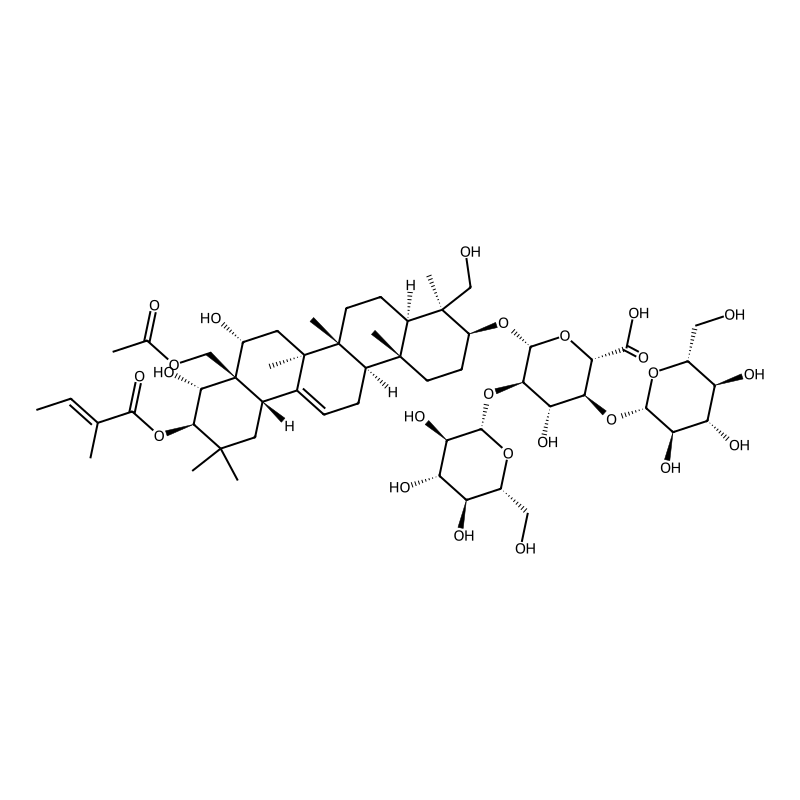

Isoescin IA is a triterpenoid saponin primarily isolated from horse chestnut seeds (Aesculus hippocastanum L.) and represents one of the most biologically significant components of the escin complex. [1] [2] This compound belongs to a family of over 30 structurally similar saponins found in nature, with This compound specifically characterized as a C-28-O-acetyl saponin, distinguishing it from escins which feature C-22-O-acetyl groups. [1] [3] The compound exists as a white to beige powder with limited water solubility but better solubility in methanol, making it suitable for research applications requiring solvent preparation. [2]

The molecular structure of This compound consists of a triterpene aglycone core with a C3-anchored branched glycan composed of three monosaccharide units (glucuronic acid, glucose, and glucose). [1] Specific ester functional groups are located at carbons C21 (tigloyl group) and C28 (acetyl group), which are critical for its biological activity and membrane-interaction properties. [1] [3] The chemical formula is C~55~H~86~O~24~ with a molecular weight of 1131.3 g/mol and a CAS registry number of 219944-39-5. [4] [2] This compound is also known by several synonyms in literature, including Aescin C and Escin IVa, which researchers should note when reviewing existing publications. [4] [2]

Biological Activities and Mechanism of Action

Primary Anticancer Mechanisms

The antiproliferative and pro-apoptotic effects of This compound against cancer cells occur through multiple interconnected molecular pathways. One of the most extensively documented mechanisms is the suppression of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and metastasis. [5] [6] Research demonstrates that This compound inhibits TNF-α-induced NF-κB activation by targeting the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation, and subsequently blocking nuclear translocation of the p65 subunit. [6] This pathway inhibition leads to downregulation of various NF-κB-regulated gene products including Bcl-2, Bcl-xL, cyclin D1, COX-2, MMP-9, VEGF, and ICAM-1, collectively contributing to induced apoptosis and suppressed invasion potential in cancer cells. [5] [6]

The following diagram illustrates the key molecular pathways affected by this compound in cancer cells:

Figure 1: Key molecular pathways modulated by this compound in cancer cells. The diagram highlights NF-κB pathway inhibition and subsequent biological effects.

Additional studies have revealed that This compound affects other critical signaling pathways, including the JAK/STAT pathway in lung cancer A549 cells and the Akt signaling cascade in hepatocellular carcinoma models. [5] The compound also demonstrates anti-angiogenic properties by inhibiting endothelial cell migration and motility through interference with ERK and p38 MAP kinase pathways. [5] Furthermore, This compound has shown potential in chemosensitization, enhancing the efficacy of conventional chemotherapeutic agents such as 5-fluorouracil, gemcitabine, doxorubicin, and paclitaxel in various cancer models, including cholangiocarcinoma, pancreatic cancer, and hepatocellular carcinoma. [5]

Additional Biological Activities

Beyond its direct anticancer effects, This compound exhibits several other pharmacologically relevant activities. The compound has demonstrated anti-HIV-1 protease activity, suggesting potential applications in antiviral therapy. [4] [2] Like other escin components, it possesses anti-inflammatory properties traditionally utilized for chronic venous insufficiency, hemorrhoids, and edema. [2] The compound's effects on vascular permeability have been well documented, with mechanisms involving reinforcement of endothelial cell barriers and reduction of capillary hyperpermeability. [7] [5] Recent research also indicates that the position of ester functional groups on the aglycone core significantly influences the compound's hemolytic activity and overall cytotoxicity profile, highlighting the importance of structure-activity relationships in therapeutic development. [1]

Quantitative Experimental Data and Efficacy

Anticancer Efficacy Across Cell Lines

Table 1: Anticancer effects of this compound and related escins across various cancer models

| Cancer Type | Cell Lines | Effective Concentration | Observed Effects | Molecular Targets/Pathways | Citation |

|---|---|---|---|---|---|

| Leukemia | KBM-5, K562, Jurkat | 10-50 μg/mL | Apoptosis induction, cell cycle arrest (G1/S), reduced proliferation | NF-κB inhibition, ↓Bcl-2, ↑caspase activation | [5] [6] |

| Hepatocellular Carcinoma | HepG2 | 10-60 μg/mL | Apoptosis, chemosensitization to doxorubicin and paclitaxel | Akt/JAK/STAT inhibition, ↓cyclin D1, ↓Bcl-2, ↓Bcl-xL, ↓survivin, ↓Mcl-1, ↓VEGF | [5] |

| Lung Cancer | A549 | 5-40 μg/mL | Apoptosis, cell cycle arrest (G0/G1), reduced cell viability | iNOS inhibition, JAK/STAT suppression | [5] |

| Pancreatic Cancer | BxPC-3, PANC-1, MIA-Paca | 20-30 μM | Apoptosis, cell cycle arrest (G0/G1), chemosensitization to gemcitabine and cisplatin | NF-κB inhibition, ↓cyclin D1 | [5] |

| Cholangiocarcinoma | QBC939, Sk-ChA-1, MZ-ChA-1 | 10-80 μM | Apoptosis, cell cycle modulation (G2/M or G1), chemosensitization to 5-FU & VCR | ↓P-glycoprotein, GSK3β/β-catenin inhibition | [5] |

| Glioblastoma | 9 GIC cell line | 10 μM | Reduced cell viability, sensitization to temozolomide | ↓SOX-2, ↓Nestin, ↓ALDH | [5] |

The efficacy of This compound is influenced by several factors, including cell type specificity, with varying IC~50~ values observed across different cancer models. [5] The compound frequently demonstrates synergistic effects when combined with conventional chemotherapeutic agents, allowing for reduced dosage requirements and potentially minimized side effects. [5] [6] Research also indicates that natural mixtures of escin isomers may provide longer duration of action compared to single isomers administered alone, an important consideration for formulation development. [2]

Pharmacokinetic Profile

Table 2: Pharmacokinetic properties of this compound based on animal studies

| Parameter | Values/Finding | Experimental Context | Citation |

|---|---|---|---|

| Bioavailability | <0.25% (very low) | Oral administration in rats | [2] |

| Isomer Interconversion | Bidirectional conversion between escin Ia and this compound | In vivo rat study | [2] |

| Conversion Extent | Escin Ia → this compound more extensive than reverse | In vivo rat study | [2] |

| Half-life (t~1/2~) | Longer when administered as mixture | Compared to single isomer administration | [2] |

| Maximum Plasma Concentration | ~2 hours after administration | Pharmacokinetic studies | [8] |

| Circulation Half-life | 6-8 hours | Pharmacokinetic studies | [8] |

The pharmacokinetic profile of This compound reveals several challenges and peculiarities. The compound demonstrates very low oral bioavailability (<0.25%), limiting its administration primarily to intravenous routes for systemic effects. [2] Interestingly, isomer interconversion occurs in vivo, with bidirectional conversion between escin Ia and this compound, though the conversion from escin Ia to this compound is more extensive than the reverse process. [2] This interconversion may have implications for therapeutic applications, as natural mixtures of escin isomers appear to provide longer duration of action compared to single isomers administered alone. [2]

Experimental Protocols and Research Methodologies

Extraction and Quantification Methods

The extraction of This compound from horse chestnut seeds can be efficiently performed using ultrasonic-assisted extraction with optimized parameters: 70% methanol as extraction solvent, 80°C extraction temperature, and 4-hour extraction time. [9] This method enhances mass and heat transfer by disrupting matrix cell walls mechanically, promoting the release of bioactive components with higher efficiency compared to conventional solvent extraction. [9]

For quantification, High Performance Liquid Chromatography (HPLC) with the following parameters provides reliable separation and measurement:

- Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm)

- Mobile phase: Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v)

- Flow rate: 0.5 mL/min

- Detection: 210 nm and 230 nm

- Injection volume: 10 μL

- Column temperature: 30°C [9]

Thin Layer Chromatography (TLC) can be used for supplementary identification using RP-18 Silica coated TLC plates with a mobile phase consisting of ethyl acetate, isopropanol, and water (40:40:30 v/v). [9] Detection is achieved using 25% alcoholic solution of phosphotungstic acid reagent. [9]

Key Biological Assay Protocols

NF-κB Activation Assay: Nuclear extracts are prepared from treated cells and incubated with ^32^P-end-labeled 45-mer double-stranded NF-κB oligonucleotide. The DNA-protein complex is separated from free oligonucleotide on 6.6% native polyacrylamide gels. Specificity is confirmed through competition with unlabeled oligonucleotide and supershift assays with antibodies against p50 or p65 subunits. [6]

Cell Migration Assay: Using the BD BioCoat Angiogenesis System: Endothelial Cell Migration, serum-starved HUVEC cells (1×10^5^ cells/250 μL) are seeded on migration inserts. After 22-hour treatment with test compounds, cells are stained with Calcein AM Fluorescent Dye, and fluorescence of migrated cells is quantified using a fluorescence plate reader (485 nm excitation/520 nm emission). [7]

Vascular Permeability Assay: HUVEC cells (1.8 × 10^5^) are plated on inserts and cultured until confluency. After treatment, TNF-α is used as permeability factor. Fluorescein isothiocyanate-conjugated dextran is added to upper chambers for 20 minutes, then medium from lower chambers is harvested and fluorescence intensity measured (485 nm excitation/535 nm emission). [7]

Cytoskeletal Staining: Cells are washed in PBS, fixed with 3% paraformaldehyde, and permeabilized with 0.05% Triton X-100. Filamentous actin (F-actin) is visualized by staining with TRITC-phalloidin. For co-staining, primary monoclonal anti-α-tubulin antibody and fluorochrome-conjugated secondary antibody (Alexa Fluor 488) are used following actin staining. [7]

The following workflow illustrates the key experimental approaches for studying this compound mechanisms:

Figure 2: Experimental workflow for studying this compound, from extraction to mechanism elucidation.

Current Research Status and Future Directions

Despite the promising biological activities of This compound, several research gaps remain to be addressed. The structure-activity relationship (SAR) of escin molecules is still poorly described, particularly regarding how specific ester functions and their positions on the aglycone core influence biological activity and toxicity. [1] Additionally, the very low oral bioavailability (<0.25%) presents a significant challenge for therapeutic development, necessitating advanced formulation strategies such as novel drug delivery systems or structural modifications to improve pharmacokinetic properties. [2]

Current evidence for This compound's anticancer effects remains primarily at the preclinical stage, with most studies conducted in vitro; thus, comprehensive in vivo validation is needed to establish therapeutic potential in whole-organism contexts. [5] The observed isomer interconversion in vivo adds complexity to understanding which specific molecular species mediate biological effects, requiring more sophisticated analytical approaches to dissect pharmacodynamic contributions. [2] Furthermore, while This compound shows chemosensitization potential with various conventional chemotherapeutic agents, the optimal combination ratios and sequences for different cancer types remain to be systematically established. [5] [6]

Future research directions should prioritize the development of formulation strategies to overcome bioavailability limitations, such as nanoparticle-based delivery systems or prodrug approaches. [8] There is also a need for more comprehensive toxicological profiling to establish safety margins and identify potential organ-specific toxicities. [1] Investigation of This compound's effects on the tumor microenvironment and immune interactions represents another promising direction, particularly given its observed effects on endothelial cells and adhesion molecules. [7] [5] Finally, target identification approaches using chemical proteomics could reveal additional protein targets beyond the established NF-κB pathway, potentially uncovering novel mechanisms of action.

Conclusion

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS:219944-39-5 | Triterpenoids | Manufacturer BioCrick this compound [biocrick.com]

- 3. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 4. | CAS#:219944-39-5 | Chemsrc this compound [chemsrc.com]

- 5. Beta Escin - an overview [sciencedirect.com]

- 6. Escin, a Pentacyclic Triterpene, Chemosensitizes Human ... [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism for Cellular Response to β-Escin and Its ... [pmc.ncbi.nlm.nih.gov]

- 8. Escin's Multifaceted Therapeutic Profile in Treatment and ... [mdpi.com]

- 9. Determination of Four Major Saponins in Skin and ... [pmc.ncbi.nlm.nih.gov]

Isoescin IA anti-HIV-1 protease activity

Molecular Structure and Classification

Isoescin IA is a triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus chinensis and Aesculus hippocastanum) [1] [2] [3]. Its structure consists of a triterpene aglycone (sapogenin) core and a complex glycone (sugar) moiety.

The table below outlines its fundamental chemical characteristics [2]:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Molecular Formula | C₅₅H₈₆O₂₄ [2] |

| CAS Number | 219944-39-5 [2] |

| Molecular Weight | 1131.26 g/mol [2] |

| Classification | Triterpenoid Saponin [2] [4] |

| Initial Source | Seeds of Aesculus chinensis [1] [2] |

The escin family of saponins features several isomers. A primary distinction is made between escins (acetyl group at C22) and isoescins (acetyl group at C28) [5] [3]. This compound is characterized by a tigloyl group at the C21 position and an acetyl group at C28 [3].

Quantitative Biological Activity Data

The following table summarizes the key quantitative data available for this compound and a closely related compound, Escin IA.

| Compound | Reported Activity | IC₅₀ / Potency | Cellular Cytotoxicity (CC₅₀) | Citations |

|---|---|---|---|---|

| This compound | Anti-HIV-1 Protease | Activity confirmed (specific IC₅₀ not stated) | IC₅₀ = 54.5 μM (rat C6 cells), 80.36 μM (human U-251 cells) [2] | [1] [2] |

| Escin IA | HIV-1 Protease Inhibition | IC₅₀ = 35 μM | CC₅₀ = 25 μM (Vero C1008 cells) [6] | [6] |

Broader Pharmacological Context

Research on β-escin, the mixture containing this compound, reveals broader mechanisms that may be relevant for antiviral and anticancer drug development [4].

- Anti-inflammatory Effects: β-escin modulates key pathways including NF-κB and JAK/STAT signaling, and downregulates inflammatory mediators like COX-2 and iNOS [4].

- Anti-cancer Properties: Studies show β-escin can induce cell cycle arrest (G1/S, G2/M) and promote apoptosis in cancer cells by regulating proteins such as p21, cyclin D1, and Bcl-2 family proteins [4].

Proposed Experimental Workflow and Mechanism

Based on the gathered information, the following diagrams outline a general approach to studying this compound's activity and its potential downstream effects.

General workflow for evaluating anti-HIV-1 protease activity of natural compounds like this compound.

Proposed molecular mechanisms of this compound, based on its known activity and related escin research.

Research Gaps and Next Steps

The current data confirms this compound's anti-HIV-1 protease activity but lacks depth for a full technical guide.

- No Detailed Experimental Protocols: The search results do not describe the specific biochemical assay conditions (e.g., substrate concentration, buffer composition, incubation time) used to determine the HIV-1 protease inhibition.

- Mechanism of Inhibition is Unclear: It is not specified whether this compound is a competitive, non-competitive, or allosteric inhibitor of HIV-1 protease.

- Limited Antiviral Data: Activity in a full-cell-based antiviral assay or against clinical HIV isolates was not found in these results.

To proceed, I suggest you:

- Consult Specialized Databases: Search for the primary research article from the 1999 study in the Journal of Natural Products [1] and other enzymology resources for detailed protocols.

- Explore Related Compounds: The data on Escin IA (IC₅₀ = 35 μM) provides a useful reference point for the expected potency range within this chemical family [6].

References

- 1. Anti-HIV-1 protease triterpenoid saponins from the seeds ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HIV Protease Inhibitor | MedChemExpress [medchemexpress.com]

- 3. Escin's Multifaceted Therapeutic Profile in Treatment and Post ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and Anti-cancer Properties of β-Escin, a ... [link.springer.com]

- 5. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 6. Escin IA | HIV-1 Protease Inhibitor [medchemexpress.com]

Biological Activities and Mechanisms of Action

Isoescin IA exhibits a range of biological activities, from direct enzyme inhibition to complex interactions with cancer signaling pathways. The table below summarizes the key experimental findings.

| Activity | Experimental Findings/Mechanistic Insights | Experimental Models |

|---|---|---|

| Anti-HIV-1 Protease | Direct inhibitory activity on HIV-1 protease [1]. | In vitro biochemical assay [1] |

| Membrane Interaction | Increases plasma membrane fluidity, leading to cell lysis (hemolysis) at higher concentrations [2]. | Human red blood cells (RBCs) [2] |

| Cytotoxic/Anti-cancer | Exhibits potent cytotoxicity; induces apoptosis and cell cycle arrest [3] [4]. | Human cancer cell lines (e.g., Hep G2, HCT-116, MGC-803) [4] |

| Anti-inflammatory | Inhibits NF-κB signaling pathway, reducing production of inflammatory mediators [3] [5]. | LPS-induced RAW264.7 macrophage cells [6] |

The mechanisms behind these activities, particularly in anti-inflammation and cancer, can be visualized through its interaction with key signaling pathways.

Diagram 1: Proposed anti-inflammatory and anti-cancer mechanism of this compound via NF-κB pathway inhibition. Based on mechanisms described for escin compounds. [3] [5] [6]

Another primary mechanism of saponins like this compound involves direct interaction with and disruption of the plasma membrane, a property that underpins both its hemolytic and potential cytotoxic effects.

Diagram 2: Proposed mechanism of this compound interaction with cell membranes, leading to increased fluidity and lysis. [2]

Key Experimental Protocols

For researchers looking to investigate this compound, here are summaries of key methodologies from the literature.

Membrane Fluidity and Hemolysis Assay

This protocol assesses the compound's direct interaction with cell membranes.

- Cell Preparation: Isolate human red blood cells (RBCs) from fresh blood via centrifugation and wash with phosphate-buffered saline (PBS). [2]

- Treatment: Incubate the RBC suspension with varying concentrations of this compound (e.g., 0.15 - 60 µg/mL) for a set period (e.g., 24 hours). [2]

- Hemolysis Measurement: Centrifuge the samples and measure the hemoglobin released into the supernatant by its absorbance at 540 nm. Calculate the percentage of hemolysis relative to a positive control (100% lysis). [2]

- Membrane Fluidity Analysis: Use Electron Paramagnetic Resonance (EPR) spectroscopy. Incorporate doxyl-stearic acid spin probes (e.g., 5-DS, 12-DS, 16-DS) into the RBC membrane. The outer hyperfine splitting (2A'‖) or the ratio of the low-field to mid-field line heights (h₊₁/h₀) in the EPR spectrum inversely correlates with membrane fluidity. An increase in the h₊₁/h₀ ratio indicates increased fluidity. [2]

Anti-cancer Activity Assessment

This protocol evaluates cytotoxicity and the induction of apoptosis.

- Cell Culture: Maintain relevant human cancer cell lines (e.g., Hep G2 for liver cancer, HCT-116 for colon cancer) in appropriate media. [4]

- Treatment and Viability Assay: Seed cells in multi-well plates and treat with a range of this compound concentrations. After incubation (e.g., 24-72 hours), assess cell viability using colorimetric assays like MTT or MTS, which measure mitochondrial activity. Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth). [4]

- Mechanism Elucidation:

- Western Blotting: Analyze cell lysates to detect changes in protein expression related to apoptosis (e.g., cleaved caspase-3, PARP), cell cycle (e.g., p21, cyclin D1), and key pathways (e.g., phosphorylation of NF-κB, STAT3). [3] [5]

- Flow Cytometry: Use Annexin V/propidium iodide staining to quantify the percentage of cells in early and late apoptosis. [5]

Important Research Context

- Structural Complexity: this compound is part of a large family of structurally similar escins and isoescins found in horse chestnut extracts. These isomers differ mainly in the type and position of acyl groups (e.g., acetyl, tigloyl, angeloyl) on the triterpene aglycone backbone, which can significantly influence their biological activity and potency. [3] [7]

- Research Focus: Much of the specific pharmacological data (anti-cancer, anti-inflammatory) in the literature is reported for β-escin or escin mixtures, which are the more common and pharmacologically relevant forms. This compound is often identified as a component of these mixtures, and its individual profile is an area of ongoing research. [2] [3] [5]

References

- 1. | CAS#:219944-39-5 | Chemsrc this compound [chemsrc.com]

- 2. The Effect of Escin on the Plasma Membrane of Human Red ... [pmc.ncbi.nlm.nih.gov]

- 3. Escin’s Multifaceted Therapeutic Profile in Treatment and... [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Triterpenoid Saponins From the Seeds of ... [frontiersin.org]

- 5. Anti-inflammatory and Anti-cancer Properties of β-Escin, a Triterpene... [link.springer.com]

- 6. Saponins from Aesculus wilsonii seeds exert anti- ... [sciencedirect.com]

- 7. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

Isoescin IA storage conditions desiccate -20°C

Storage and Handling Specifications

For the stability of Isoescin IA, adhere to the following storage conditions, which are consistently recommended across suppliers and research contexts.

| Aspect | Specification |

|---|---|

| Recommended Temperature [1] [2] [3] | -20°C |

| Atmosphere [2] [4] | Desiccate (keep container airtight and protected from light) |

| Physical Form [2] [3] [4] | White to off-white, or beige, solid powder |

| Form | Neat (pure substance) [1] |

| Handling | Protect from light [3] [4]. |

Physicochemical & Solubility Data

Understanding the basic properties of this compound is crucial for experimental design. The table below summarizes key data.

| Property | Value / Description |

|---|---|

| CAS Number | 219944-39-5 [1] [2] [3] |

| Molecular Formula | C55H86O24 [2] [3] [4] |

| Molecular Weight | 1131.3 g/mol [2] [3] [4] |

| Type of Compound | Triterpenoid saponin [2] [3] [5] |

| Purity | Varies by supplier (≥85.0% to ≥98%) [1] [3] [4] |

| Solubility (In Vitro) | Soluble in DMSO (~100 mg/mL), methanol; slightly soluble in water [2] [3]. |

For in vivo studies, here are two commonly recommended solvent formulations [3]:

- Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

- Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)

Biological Activity and Experimental Context

This compound is one of the chief active components of escin, a natural extract from Horse Chestnut (Aesculus hippocastanum) seeds [2] [6] [7].

- Primary Research Applications: It has been traditionally used and studied for its anti-edema, anti-inflammatory, and venotonic properties, relevant for treating chronic venous insufficiency, hemorrhoids, and inflammation [2] [8].

- Mechanism of Action: A key mechanism underlying its anti-edema effect is the inhibition of the bradykinin pathway, which helps reduce vascular permeability and local swelling [8]. It also exhibits antioxidant effects and can protect endothelium from hypoxic damage [8].

- Emerging Research: Some studies also report anti-HIV-1 protease activity [3] [5].

The following diagram illustrates the key signaling pathways associated with this compound's anti-edema and anti-inflammatory effects.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Pharmacokinetic Study Protocol in Rats [2]

This protocol describes a method for comparing the pharmacokinetics of Escin Ia and this compound.

- Animal Model: Wistar rats.

- Administration:

- Group 1: Intravenous (i.v.) dose of 1.7 mg/kg sodium escinate (containing 0.5 mg/kg each of Escin Ia and this compound).

- Group 2: i.v. dose of 0.5 mg/kg pure Escin Ia.

- Group 3: i.v. dose of 0.5 mg/kg pure this compound.

- Group 4: oral dose of 4 mg/kg pure Escin Ia.

- Group 5: oral dose of 4 mg/kg pure this compound.

- Sample Collection: Blood plasma collected at different time points post-administration.

- Analysis Method: LC-MS/MS for quantifying Escin Ia and this compound concentrations in plasma.

- Data Analysis: Non-compartmental analysis using software like TopFit 2.0 to estimate parameters (t1/2, MRT, CL, Vd, AUC, F).

HPLC Analysis Protocol for Saponin Quantification [2]

This method is used for quality control to separate and quantify this compound and related saponins in plant extracts.

- Extraction: Use ultrasonic solvent extraction with 70% methanol at 80°C for 4 hours.

- HPLC Conditions:

- Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm).

- Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61, v/v).

- Flow Rate: 0.5 mL/min.

- Detection: 210 nm and 230 nm.

- Injection Volume: 10 μL.

- Column Temperature: 30°C.

- Confirmation: Thin Layer Chromatography (TLC) for positive confirmation of compounds.

The workflow for this analytical method is outlined below.

Key Takeaways for Researchers

- Stability is Paramount: Strictly maintaining -20°C storage in a desiccated environment is non-negotiable for preserving the integrity of this compound, especially given its complex, ester-rich structure that may be prone to degradation [2] [6].

- Consider Isomerism: Be aware that this compound is part of a complex mixture of isomers in natural escin extracts. Pharmacokinetic studies suggest that the biological effects observed in vivo may result from the action of multiple isomers, including interconversion between them [2] [6].

- Low Oral Bioavailability: The reported absolute bioavailability (F) of pure this compound is very low (<0.25%). This is a critical factor to consider when designing in vivo experiments, and may necessitate the use of intravenous administration or specialized formulations [2].

References

- 1. phyproof Reference Substance 219944-39-5 this compound [sigmaaldrich.com]

- 2. | CAS:219944-39-5 | Triterpenoids | Manufacturer BioCrick this compound [biocrick.com]

- 3. | triterpenoid saponin | CAS# 219944-39-5 | InvivoChem this compound [invivochem.com]

- 4. China Isoescin / Aescin IA CAS 219944-39-5 Manufacturers and... C [bjherbest.com]

- 5. | HIV Protease | TargetMol this compound [targetmol.com]

- 6. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 7. Escin's Multifaceted Therapeutic Profile in Treatment and Post ... [pmc.ncbi.nlm.nih.gov]

- 8. Escin's Action on Bradykinin Pathway: Advantageous Clinical ... [pmc.ncbi.nlm.nih.gov]

Isoescin Ia and Isoescin Ia difference

Structural and Functional Context

To understand these differences, it helps to know a bit about their structure and how they are classified.

- The "Isoescin" vs. "Escin" Distinction: The key structural difference between "isoescins" (like Isoescin Ia/Ib) and "escins" (like Escin Ia/Ib) lies in the position of an acetyl group. Isoescins have this acetyl group at the C28 position, while escins have it at the C22 position of the aglycone [1] [2] [3]. This positional isomerism significantly impacts their activity, with β-escin (the "escins") being generally more active than α-escin (the "isoescins") [4] [3].

- Role in a Complex Mixture: In natural horse chestnut seed extract, these compounds are part of a rich mixture of saponins. Research suggests that the combined administration of different isomers, as found in herbal preparations, may result in a longer duration of action than using a single purified isomer [5] [6].

Experimental Data and Pharmacokinetics

The following table summarizes key quantitative data and findings from experimental studies on these isomers.

| Parameter / Finding | Experimental Details |

|---|---|

| In Vitro Cytotoxicity (IC₅₀) | Isoescin IB: ~77.81 μM (rat C6 cells) and ~68.85 μM (human U-251 cells) after 72 hrs [7]. |

| Bidirectional In Vivo Interconversion | Rats administered one pure isomer were found to convert it to the other. Conversion of Escin Ib to Isoescin Ib was much faster than the reverse [5]. |

| Pharmacokinetic Difference | When administered as part of a sodium escinate mixture, both this compound and Ib showed longer terminal half-life (t₁/₂) and mean residence time (MRT) compared to when given as pure isomers [6]. |

| Oral Bioavailability (F) | Very low for both isomers. Reported values are <2% for Escin/Isoescin Ib [5] and <0.25% for Escin/Isoescin Ia [6] in rat studies. |

Analytical Methodologies

To conduct research on these compounds, precise analytical techniques are required. The following workflow outlines a standard protocol for pharmacokinetic studies of this compound and Ib, based on the methodologies cited in the literature.

The standard experimental workflow for pharmacokinetic studies of this compound/Ib.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the core analytical technique used for the sensitive and specific quantification of this compound and Ib in complex biological matrices like rat plasma [5] [6].

- Sample Preparation: This typically involves protein precipitation or solid-phase extraction to clean up the plasma samples before injection into the LC-MS/MS system.

- Pharmacokinetic Analysis: The concentration-time data obtained is processed using non-compartmental analysis with specialized software (e.g., TopFit) to calculate key parameters like AUC (Area Under the Curve), Cmax (maximum concentration), t₁/₂ (half-life), MRT (Mean Residence Time), and F (bioavailability) [5] [6].

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [pmc.ncbi.nlm.nih.gov]

- 2. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 3. The Effect of Escin on the Plasma Membrane of Human ... [mdpi.com]

- 4. What is Isoescin IB?_Chemicalbook [chemicalbook.com]

- 5. Comparative pharmacokinetics and the bioavailability of ... [sigmaaldrich.com]

- 6. Comparative pharmacokinetics and bioavailability of escin ... [sciencedirect.com]

- 7. Isoescin IB | Escin active ingredient [medchemexpress.com]

Introduction to Escin Saponins and Analysis Challenge

Isoescin Ia is a principal active saponin found in horse chestnut (Aesculus hippocastanum) seeds, which are of significant pharmaceutical interest, primarily for the short-term treatment of venous insufficiency [1] [2]. Escins exist as multiple congeners and isomers, broadly categorized into escins (e.g., Escin Ia and Ib) and isoescins (e.g., this compound and Ib), which are often differentiated by the position of an acetyl group on the aglycone moiety (C22 for escins, C28 for isoescins) [1] [2].

The main analytical challenge is the simultaneous separation and quantification of these very similar isomeric structures. The method outlined here successfully addresses this by combining efficient chromatographic separation with highly selective mass spectrometric detection [3] [4].

Detailed Experimental Protocol

Materials and Reagents

- Reference Standards: this compound, Isoescin Ib, Escin Ia, Escin Ib.

- Internal Standard (IS): Telmisartan.

- Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).

- Additives: Ammonium acetate, formic acid (analytical grade).

- Biological Matrix: Human plasma, preferably with K₂EDTA as an anticoagulant.

- Sample Tubes: Polypropylene tubes are recommended to minimize analyte adsorption.

- Solid-Phase Extraction: C18 SPE cartridges (e.g., Waters Oasis HLB or equivalent) [3] [4].

Sample Preparation and Stability

Proper sample handling is critical due to the stability issues with escin saponins.

Diagram 1: Sample preparation workflow for this compound in human plasma, highlighting critical stability steps.

- Plasma Sample Pretreatment: Add a volume of formic acid to the plasma sample (e.g., 10 μL per mL of plasma) immediately after collection or thawing. This step is essential for stability [3] [4].

- Internal Standard Addition: Add a known concentration of telmisartan solution to the plasma.

- SPE Procedure:

- Conditioning: Condition the C18 SPE cartridge sequentially with methanol and water.

- Loading: Load the acidified plasma sample onto the cartridge.

- Washing: Wash with a mild aqueous solvent to remove impurities.

- Elution: Elute the analytes with a stronger organic solvent, such as pure methanol or acetonitrile.

- Post-Extraction: Evaporate the eluent to complete dryness under a gentle stream of nitrogen. Reconstitute the dry residue in an appropriate initial mobile phase composition for LC-MS/MS analysis.

- Stability Note: After acidification, plasma samples must be stored at -80°C and analyzed within 30 days to ensure the integrity of the results [3] [4].

LC-MS/MS Instrumental Analysis

Diagram 2: The LC-MS/MS process showing the selective detection of this compound via Multiple Reaction Monitoring (MRM).

Liquid Chromatography Conditions

- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).

- Mobile Phase: A) 10 mM Ammonium Acetate solution, pH adjusted to 6.8; B) Mixture of Methanol and Acetonitrile (50:50, v/v).

- Gradient Elution: Use a gradient program starting with a high percentage of mobile phase A, transitioning to a high percentage of B for elution, and then re-equilibrating.

- Flow Rate: 0.8 mL/min.

- Column Temperature: Maintained at 30°C.

- Injection Volume: 5-10 μL [3] [4] [5].

Mass Spectrometry Conditions

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode [3] [4] [6].

- Operation Mode: Multiple Reaction Monitoring (MRM).

- Ion Transition: For this compound and its isomers, monitor the transition from the precursor ion at *m/z* 1113.8 to the characteristic product ion at *m/z* 807.6 [3] [4].

- Source Parameters (Example values, require optimization):

- Gas Temperature: 350°C

- Gas Flow: 10 L/min

- Nebulizer Pressure: 45 psi

- Sheath Gas Temperature: 400°C

- Sheath Gas Flow: 11 L/min

- Capillary Voltage: 3500 V [5].

Method Validation Summary

The developed LC-MS/MS method has been rigorously validated for the quantification of this compound in human plasma according to standard bioanalytical guidelines [3] [4].

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | Up to 10 ng/mL | Correlation coefficient (r) > 0.996 |

| Lower Limit of Quantification (LLOQ) | 33 pg/mL | Signal-to-noise ratio > 10, precision <20% |

| Intra-day Precision (RSD%) | < 15% | Meets acceptance criteria |

| Inter-day Precision (RSD%) | < 15% | Meets acceptance criteria |

| Accuracy (Relative Error %) | -5.3% to 6.1% | Within ± 15% |

| Stability | 30 days at -80°C after acidification | Meets acceptance criteria |

Application in a Pharmacokinetic Study

This validated method has been successfully applied to a pharmacokinetic study in healthy volunteers following a single oral administration of sodium aescinate tablets containing 60 mg of escin saponins [3] [4]. The high sensitivity (LLOQ of 33 pg/mL) allows for reliable tracking of plasma concentration-time profiles for this compound, enabling accurate calculation of key pharmacokinetic parameters like C~max~, T~max~, and AUC.

Troubleshooting and Technical Notes

- Signal Instability: Ensure plasma samples are acidified with formic acid immediately upon collection or thawing and are stored at -80°C. Analyze within the validated 30-day stability period [3] [4].

- Poor Chromatography: Check the pH of the ammonium acetate buffer and the composition of the organic mobile phase. Fine-tuning the gradient program can improve the separation of the four isomers [3].

- Low Sensitivity: Verify the performance of the ESI source and the MRM transitions. The use of a stable isotope-labeled internal standard, if available, can improve quantification accuracy by compensating for matrix effects and ionization variability [7].

Conclusion

The detailed LC-MS/MS protocol provides a robust, sensitive, and specific method for the simultaneous detection and quantification of this compound and its isomers in human plasma. This application note serves as a comprehensive guide for researchers in drug development and bioanalysis, facilitating pharmacokinetic and bioavailability studies of horse chestnut saponin-based therapeutics.

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [pmc.ncbi.nlm.nih.gov]

- 2. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 3. Simultaneous analysis of isomers of escin saponins in ... [sciencedirect.com]

- 4. Simultaneous analysis of isomers of escin saponins in ... [pubmed.ncbi.nlm.nih.gov]

- 5. - LC / MS Development and Validation to Determine Three... MS Method [orientjchem.org]

- 6. - LC – What Is MS - LC , MS - LC Analysis and... | Technology Networks MS [technologynetworks.com]

- 7. A new LC – MS / MS for multiple residues/contaminants in... method [bmcchem.biomedcentral.com]

HPLC Protocol for Isoescin Ia Analysis

This protocol provides a sensitive and reliable reversed-phase HPLC method with UV detection for quantifying Isoescin Ia in plant extracts [1].

- Instrumentation: The method uses an Agilent 1200 HPLC system equipped with a quaternary solvent delivery system, an autososampler, a column oven, and a Diode Array Detector (DAD) [1].

- Chromatographic Conditions: Key parameters for the separation are summarized in the table below [1].

| Parameter | Specification |

|---|---|

| Analytical Column | Zorbax SB-ODS, 150 mm × 2.1 mm, 3 µm |

| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or 230 nm) |

| Injection Volume | 10 µL |

Detailed Experimental Workflow

The complete analytical procedure from sample preparation to system setup is outlined in the diagram below.

Sample Preparation Protocol

- Material: Use dried seeds of Aesculus hippocastanum L., separated into skin or endosperm. Grind the material into a homogeneous powder and sieve through a 0.30 mm mesh screen [1].

- Ultrasonic Extraction: Weigh 2 g of powder and mix with 150 mL of 70% methanol in a flask. Place the flask in an ultrasonic bath and extract for 4 hours at 80°C. Repeat the extraction three more times, combine all supernatants after centrifugation (2,580 rcf for 10 minutes), and evaporate to dryness using a rotary evaporator at 50°C [1].

- Reconstitution: Dissolve the dried extract residue in 50 mL of 70% methanol. Filter the solution through a 0.2 µm nylon membrane filter prior to HPLC injection [1].

Identification by TLC

For supplementary identification, use TLC on an RP-18 Silica coated plate.

- Spotting: Spot the sample extract and standard solutions of escins (100 µg/mL each).

- Mobile Phase: Develop the plate in a mixture of ethyl acetate : isopropanol : water at a ratio of 40:40:30 (v/v) for approximately 60 minutes.

- Visualization: After the plate is air-dried, use a 25% alcoholic solution of phosphotungstic acid reagent to visualize the escin spots. Identify this compound by comparing its Rf value with the pure standard [1].

Analytical Performance and Method Validation

The described HPLC method has demonstrated performance suitable for quality control. The table below summarizes key validation characteristics [1].

| Analytical Performance Characteristic | Reported Outcome for the Method |

|---|---|

| Specificity | Good resolution of this compound from other saponins (escin Ia, escin Ib, isoescin Ib) [1]. |

| Precision | The method is reported as "sensitive and reliable" [1]. |

| Sensitivity | UV detection at 210 nm provides sufficient sensitivity for quantification [1]. |

Key Considerations for Researchers

- Stability Note: The content of escins, including this compound, in seeds can decrease by more than 40% in the skin and 30% in the endosperm upon storage for two years. Use freshly collected or properly stored plant material for accurate quantification [1].

- Chemical Confirmation: TLC provides a cost-effective and rapid technique to confirm the identity of this compound in the extract before proceeding with more resource-intensive HPLC analysis [1].

- Bioactivity Context: this compound is a chief active ingredient with traditional use in treating chronic venous insufficiency and inflammation [2]. Be aware that α-escins (like this compound) and β-escins (like Escin Ia) have different pharmacological activities, with β-escin generally considered more active [3].

References

Chemical and Pharmacokinetic Profile of Isoescin IA

Isoescin IA is a triterpenoid saponin and a key active component found in extracts from the horse chestnut tree (Aesculus hippocastanum and related species) [1] [2] [3]. In pharmacological contexts, "escin" or "aescin" typically refers to a natural mixture of numerous saponin isomers, primarily categorized as escins (acetyl group at position C22) and isoescins (acetyl group at position C28) [1] [4]. This compound, specifically, is characterized by a tigloyl group at C21 and an acetyl group at C28 on its aglycone (sapogenin) backbone, with a molecular formula of C55H86O24 and a molecular weight of 1131.3 g/mol [1] [3].

The following table summarizes the key pharmacokinetic parameters of this compound and its close analogue, Escin Ia, as observed in rat studies following intravenous (IV) and oral administration [5] [6] [7].

| Parameter | This compound (IV, 0.5 mg/kg) | Escin Ia (IV, 0.5 mg/kg) | This compound (Oral, 4 mg/kg) | Escin Ia (Oral, 4 mg/kg) |

|---|---|---|---|---|

| Bioavailability (F) | Very Low (<0.25% to <2%) [5] [6] | Very Low (<0.25%) [5] | Very Low (<0.25% to <2%) [5] [6] | Very Low (<0.25%) [5] |

| Half-life (t₁/₂) | Longer when administered as sodium escinate mixture [5] | Longer when administered as sodium escinate mixture; shows dose-dependence [5] [7] | - | - |

| Mean Residence Time (MRT) | Longer when administered as sodium escinate mixture [5] | Longer when administered as sodium escinate mixture [5] | - | - |

| In Vivo Interconversion | Converts to Escin Ia [5] | Converts to this compound more extensively [5] [7] | - | - |

Experimental Protocols for Pharmacokinetic Studies

The following methodology is adapted from published pharmacokinetic studies on escin isomers in rats [5] [6] [7].

Test Article and Dosing Formulations

- Sodium Escinate: A commercially available mixture of escin saponins, used as supplied. For intravenous (IV) administration, it is dissolved in saline or an appropriate solvent [5] [6].

- Pure this compound & Escin Ia: Isolated from plant material or obtained commercially (e.g., ChemFaces, CFN90932) [2] [3]. For IV administration, dissolve in a suitable vehicle like saline with a small amount of DMSO or ethanol if necessary. For oral (PO) administration, suspend in a vehicle like 0.5% carboxymethyl cellulose (CMC) [5].

Animal Study Design

- Animals: Wistar rats (e.g., 180-220 g), housed under standard conditions with free access to food and water. The study should be approved by the relevant Institutional Animal Ethics Committee.

- Grouping and Dosing: Rats are randomly divided into experimental groups (typically n=6 per group). Example groups include:

Blood Sample Collection and Plasma Processing

- Serial Blood Sampling: Collect blood samples (e.g., 0.3 - 0.5 mL) from the jugular vein or other suitable site at predetermined time points post-dose (e.g., 0, 5, 15, 30 mins, 1, 2, 4, 6, 8, 10, 12 hours) [5] [7].

- Plasma Separation: Transfer blood into heparinized tubes and centrifuge immediately (e.g., 4,000 rpm for 10 min at 4°C). Harvest the plasma and store at -80°C until analysis.

LC-MS/MS Bioanalytical Method for Quantification

This is a critical component for the specific and sensitive detection of this compound and its isomer.

- Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source, operating in negative ion mode [5] [7].

- Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 μm).

- Mobile Phase: A gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile or Methanol).

- Flow Rate: 0.2 - 0.3 mL/min.

- Injection Volume: 5 - 10 μL.

- Mass Spectrometry:

- MRM Transitions: Monitor specific precursor ion → product ion transitions for quantification.

- For this compound: [M-H]⁻ → characteristic fragment (e.g., 1130.6 → 807.5, optimized for instrument) [5].

- For Escin Ia: [M-H]⁻ → characteristic fragment.

- Source Conditions: Optimize parameters like capillary voltage, source temperature, and desolvation gas flow.

- MRM Transitions: Monitor specific precursor ion → product ion transitions for quantification.

- Sample Preparation: Pre-treat plasma samples (e.g., 50-100 μL) with protein precipitation using acetonitrile (2-3 times the volume of plasma). Vortex, centrifuge, and inject the supernatant [5] [7].

- Validation: The method must be validated for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and recovery according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

Pharmacokinetic and Statistical Analysis

- Non-Compartmental Analysis (NCA): Use specialized software (e.g., TopFit 2.0, Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data [5] [7]:

- AUC₀–t: Area under the plasma concentration-time curve from zero to last time point.

- AUC₀–∞: Area under the curve extrapolated to infinity.

- Cmax: Maximum observed plasma concentration.

- t₁/₂: Terminal elimination half-life.

- MRT: Mean residence time.

- CL: Total body clearance.

- Vd: Volume of distribution.

- F (Bioavailability): Calculated as (AUCₐᵣₐₗ * Dᴏꜱᴇᴠ) / (AUCᴠ * Dᴏꜱᴇₐᵣₐₗ) * 100%.

- Statistical Analysis: Compare parameters between groups using Student's t-test or ANOVA, with a significance level of P < 0.05 [5].

Experimental Workflow and Isomer Interconversion

The following diagram illustrates the overall workflow of a typical pharmacokinetic study for this compound in rats:

A key finding from pharmacokinetic studies is the bidirectional in vivo interconversion between this compound and its positional isomer, Escin Ia. This relationship and the experimental observation can be visualized as follows:

Key Conclusions for Researchers

- Natural Mixture vs. Pure Isomer: Administering the natural sodium escinate mixture results in a longer duration of action (longer t₁/₂ and MRT) for both this compound and Escin Ia compared to administering the pure isomers individually [5]. This supports the clinical use of the mixture.

- Significant First-Pass Effect: The extremely low oral bioavailability indicates extensive pre-systemic metabolism or poor absorption, making IV the preferred route for reliable systemic delivery [5] [6].

- Isomerization is a Key Consideration: The in vivo interconversion, particularly the extensive conversion of Escin Ia to this compound, means that administering one pure isomer will still lead to exposure to both. This must be accounted for in pharmacology and toxicology studies [5] [7].

References

- 1. Escin's Multifaceted Therapeutic Profile in Treatment and Post ... [pmc.ncbi.nlm.nih.gov]

- 2. Escins Isolated from Aesculus chinensis Bge. Promote the ... [frontiersin.org]

- 3. This compound | CAS:219944-39-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 5. Comparative pharmacokinetics and bioavailability of escin ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics and the bioavailability of escin Ib ... [sigmaaldrich.com]

- 7. Pharmacokinetics of Escin Ia in Rats After Intravenous ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoescin IA

Introduction and Chemical Profile

Isoescin IA is a triterpenoid saponin primarily isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum L. and related species) [1] [2] [3]. It belongs to a complex family of saponins known collectively as escins, which are of significant pharmaceutical interest due to their diverse biological activities [4] [3]. Research-grade this compound is defined by the following chemical characteristics [1] [5]:

- Chemical Formula: C55H86O24

- Molecular Weight: 1131.26 g/mol

- CAS Registry Number: 219944-39-5

Stock Solution Preparation and Storage

A stable and properly prepared stock solution is fundamental for obtaining reproducible experimental results.

Preparation of Stock Solution

The following protocol is recommended for preparing a DMSO stock solution [1] [5]:

- Weighing: Accurately weigh the desired amount of this compound powder.

- Solubilization: Transfer the powder to a suitable vessel and add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.

- Sonication: Sonicate the mixture to facilitate complete dissolution. This step is crucial due to the compound's limited solubility [1] [5].

- Aliquoting: Once a clear solution is obtained, aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles.

Storage and Stability

- Storage Conditions: Aliquot and store the stock solution at -20°C for one month or at -80°C for up to six months. Always protect the solution from light [1].

- Stability Consideration: DMSO is hygroscopic. Absorbed moisture can affect the concentration and stability of the stock solution over time, underscoring the importance of using newly opened, dry DMSO [1].

Working Concentration Guide

The table below summarizes common stock concentrations and their dilutions for experimental use.

Table 1: Stock Solution Preparation Guide

| Desired Stock Concentration | Mass to Dissolve (per 1 mL DMSO) | Final Concentration (in 10 mM DMSO stock) |

|---|---|---|

| 10 mM | 11.31 mg | 10 mM |

| 25 mg/mL | 25 mg | ~22.1 mM |

| 50 mg/mL | 50 mg | ~44.2 mM |

| 100 mg/mL | 100 mg | ~88.4 mM |

Note: Concentrations at or above 100 mg/mL may require extensive sonication and verification of complete dissolution [1].

In Vitro and In Vivo Experimental Protocols

In Vitro Anti-HIV-1 Protease Assay

This compound has been identified as a compound with anti-HIV-1 protease activity [1] [5]. While the specific enzymatic assay protocols are not detailed in the search results, this activity suggests a direct inhibition mechanism against the viral protease, a key target in anti-retroviral therapy.

In Vitro Autophagy Induction and mHtt Clearance in HT22 Cells

This compound, along with other escins, has been shown to promote the autophagic degradation of mutant Huntingtin (mHtt) protein, which is associated with Huntington's disease [6].

Experimental Workflow:

- Cell Culture: Maintain HT22 mouse hippocampal neuronal cells in standard culture conditions.

- Transfection: Transiently transfect cells with a plasmid encoding EGFP-tagged HTT74 (a model of mHtt) using a suitable transfection reagent [6].

- Compound Treatment: Treat the transfected cells with this compound at safe, non-cytotoxic concentrations. The study used isolated compounds to treat EGFP-HTT74-overexpressing HT22 cells [6].

- Analysis:

- Western Blot: Detect levels of mHtt (via GFP antibody), autophagy markers (LC3-II, P62), and apoptosis-related proteins (Bax, Bcl-2, Caspase-3/9) [6].

- Immunofluorescence Microscopy: Visualize the clearance of mHtt aggregates and the formation of GFP-LC3 puncta, which indicate autophagosome formation [6].

- Flow Cytometry: Quantify the rate of apoptosis in treated cells [6].

The following diagram illustrates the experimental workflow and the proposed mechanism of action for this compound in this model.

In Vivo Formulation for Animal Studies

For animal administration, this compound requires formulation in a vehicle that ensures solubility and bioavailability. The following protocol is adapted from supplier recommendations [1] [5].

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [5].

Preparation Method:

- Dissolve this compound in DMSO (10% of final volume) as a primary stock. Sonicate if necessary.

- Sequentially add PEG300 (40% of final volume) and mix thoroughly until the solution is clear.

- Add Tween 80 (5% of final volume) and mix well.

- Finally, add saline (45% of final volume) to achieve the desired working concentration (e.g., 2 mg/mL).

- The final working solution should be prepared fresh and used immediately for best results [1] [5].

Critical Experimental Considerations

- Cytotoxicity Screening: Prior to functional assays, determine the non-cytotoxic concentration range for this compound on your specific cell line using assays like CCK-8 or LDH release [6].

- Autophagy Specificity: To confirm that the degradation of mHtt is autophagy-dependent, use specific inhibitors of autophagy, such as Bafilomycin A1 (to block autophagosome-lysosome fusion) or 3-Methyladenine (to inhibit early autophagosome formation), as controls [6].

- Handling and Safety: this compound is a controlled substance in some territories and is labeled "For research use only" [1]. It is not for human consumption. Standard laboratory safety practices should be followed when handling the compound.

I hope these detailed application notes and protocols assist in your research. Please conduct preliminary experiments to optimize conditions for your specific experimental system.

References

- 1. This compound | HIV Protease Inhibitor [medchemexpress.com]

- 2. Determination of Four Major Saponins in Skin and ... [pmc.ncbi.nlm.nih.gov]

- 3. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 4. The Biosurfactant β-Aescin: A Review on the Physico- ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | HIV Protease [targetmol.com]

- 6. Escins Isolated from Aesculus chinensis Bge. Promote the ... [frontiersin.org]

Application Notes and Protocols: Extraction and Analysis of Isoescin IA from Aesculus hippocastanum L.

Introduction and Key Properties

Isoescin IA is a triterpenoid saponin and one of the major active components found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) [1]. It is part of a complex mixture of saponins collectively known as escins, which are of significant pharmaceutical interest, particularly for the treatment of chronic venous insufficiency [2] [3]. Structurally, this compound is characterized by a tigloyl substituent (a cis isomer) at the C21 position of the aglycone and an acetyl group at the C28 position [4] [1]. This C28 acetylation is the key feature that distinguishes the α-escins (isoescins) from the β-escins (e.g., Escin Ia and Ib, which are acetylated at C22) [2] [3]. The compound is typically obtained as a white powder [5].

The following table summarizes the core identification and chemical properties of this compound.

| Property | Description / Value |

|---|---|

| Chemical Name | As defined in IUPAC nomenclature [5] |

| CAS Number | 219944-39-5 [5] |

| Molecular Formula | C({55})H({86})O(_{24}) [5] |

| Molecular Weight | 1131.3 g/mol [5] |

| Type of Compound | Triterpenoid Saponin [5] |

| Canonical SMILES | CC=C(C)C(=O)O[C@H]1C@@HC)C3=CC[C@]4[C@]5(CCC@@HC)C)(C)CO)OC6C@@HC(=O)O)O[C@@H]7C@@HCO)O)O)O)O)O[C@@H]8C@@HCO)O)O)O)C)COC(=O)C)O [5] |

| Key Structural Features | Tigloyl group at C21; Acetyl group at C28 [4] [1] |

Extraction Protocols

The following section details methods for extracting saponins, including this compound, from horse chestnut seeds. Critical Safety Note: Raw horse chestnut seeds contain esculin, a toxic compound [6]. All extraction procedures must use properly purified and standardized Horse Chestnut Seed Extract (HCSE) as a starting material to ensure safety.

Ultrasonic Solvent Extraction

This is an efficient and optimized method for extracting the major saponins from seed kernels [7].

- Principle: Utilizes ultrasonic energy to disrupt plant cells and enhance the solubility of saponins in the solvent, leading to higher yields in a shorter time.

- Materials & Equipment:

- Ground, desculinized horse chestnut seed kernels or standardized HCSE powder.

- Methanol (70% v/v in water).

- Ultrasonic bath.

- Thermostatically controlled water bath.

- Centrifuge and vacuum filtration system.

- Rotary evaporator.

- Procedure:

- Preparation: Weigh 1.0 g of accurately ground HCSE powder.

- Extraction: Add the powder to 50 mL of 70% methanol in an Erlenmeyer flask.

- Sonication: Place the flask in an ultrasonic bath maintained at 80°C for 4 hours [7].

- Separation: After extraction, centrifuge the mixture at 5000 rpm for 10 minutes or vacuum-filter to remove solid debris.

- Concentration: Evaporate the supernatant/filtrate to dryness under reduced pressure using a rotary evaporator at ≤50°C.

- Storage: The dried crude saponin extract can be stored at -20°C for further analysis and purification [5].

Conventional Maceration Extraction

This is a common, though less efficient, method for initial extract preparation.

- Materials & Equipment:

- Ground, desculinized horse chestnut seed kernels or standardized HCSE powder.

- 70-100% Methanol or Ethanol.

- Orbital shaker or magnetic stirrer.

- Filtration system and rotary evaporator.

- Procedure:

- Weigh a suitable amount of HCSE powder.

- Add a 10:1 to 20:1 (v/w) ratio of extraction solvent (e.g., 70% methanol).

- Agitate the mixture continuously for 12-24 hours at room temperature using a shaker or stirrer.

- Filter the mixture and concentrate the filtrate under vacuum.

The workflow for the ultrasonic extraction method, which is recommended for its efficiency, is visualized below.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound in complex extracts [7].

High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a validated method for resolving and quantifying the four major saponins, including this compound [7].

- Objective: To separate, identify, and quantify this compound in horse chestnut seed extracts.

- Materials & Equipment:

- HPLC system with Diode Array Detector (DAD).

- Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) or equivalent C18 column.

- Mobile Phase A: 0.10% Phosphoric acid in water.

- Mobile Phase B: Acetonitrile.

- Standards: Pure this compound, Escin Ia, Escin Ib, and Isoescin Ib for calibration.

- Chromatographic Conditions [7]:

- Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v).

- Flow Rate: 0.5 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 210 nm.

- Injection Volume: 10 μL.

- Procedure:

- Sample Prep: Reconstitute the dried extract in the initial mobile phase (39:61 Acetonitrile/0.1% H(_3)PO(_4)) and filter through a 0.22 μm membrane.

- Standard Curve: Prepare a series of standard solutions of pure this compound at known concentrations (e.g., 10–200 μg/mL) and inject them to create a calibration curve.

- Sample Injection: Inject the prepared sample solution.

- Data Analysis: Identify this compound by comparing its retention time with the pure standard. Quantify the concentration by integrating the peak area and interpolating from the standard curve.

The key parameters for this HPLC analysis are summarized in the table below.

| Parameter | Specification |

|---|---|

| HPLC Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) [7] |

| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61 v/v) [7] |

| Flow Rate | 0.5 mL/min [7] |

| Column Temperature | 30°C [7] |

| Detection Wavelength | 210 nm [7] |

| Injection Volume | 10 μL [7] |

| Sample Temperature | 4°C (in autosampler) |

Structural Confirmation and Advanced Characterization

To unambiguously confirm the identity of this compound, mass spectrometry and other techniques are employed.

Mass Spectrometric (MS) Analysis

MS is crucial for determining the elemental composition and confirming the molecular weight [2] [3].

- Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It can provide the exact mass of the molecule and characteristic fragment ions, confirming its identity.

- Protocol (MALDI-TOF MS):

- Instrument: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

- Matrix: Use a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA).

- Preparation: Mix the purified this compound sample with the matrix solution and spot it on a MALDI target plate.

- Acquisition: Analyze in positive ion mode. The expected signal for this compound is [M + Na](^+) at m/z 1153 [2] [3]. High-resolution MS (HRMS) can confirm the elemental composition C({55})H({86})O(_{24})Na with a small delta ppm value [2].

Tandem Mass Spectrometry (MS/MS)

- Principle: This technique fragments the precursor ion and analyzes the resulting product ions, providing structural information about the aglycone and sugar units.

- Protocol (LC-MS/MS with CID):

- Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

- Fragmentation: Use Collision-Induced Dissociation (CID).

- Analysis: The MS/MS spectrum of the precursor ion [M + Na](^+) will show characteristic fragments corresponding to the loss of sugar moieties (e.g., loss of hexose, 162 Da) and acyl groups, helping to confirm the structure [2].

Quality Control and Stability Notes

Maintaining quality and understanding stability are critical for reproducible research and product development.

- Quantification in Plant Material: Horse chestnut dry seeds are remarkably rich in escins, with a total content of up to 13% by weight reported [2]. Among the saponins, Escin Ia is often reported as the most abundant single congener [7].

- Stability During Storage: The saponin content in horse chestnut seeds degrades over time. Studies show a decrease of more than 30% in the endosperm and more than 40% in the skin after two years of storage [7]. Therefore, the use of fresh and properly stored plant material is recommended for extraction.

- Quality Control (QC): The HPLC-DAD method described in Section 3.1 is fit for purpose as a QC assay for horse chestnut and related medicinal plants [7]. It reliably monitors the levels of key saponins like this compound.

References

- 1. Escin's Multifaceted Therapeutic Profile in Treatment and ... [mdpi.com]

- 2. Saponins–Escins, Horse , Transescins, and... Chestnut Isoescins [pmc.ncbi.nlm.nih.gov]

- 3. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 4. The Effect of Escin on the Plasma Membrane of Human Red ... [pmc.ncbi.nlm.nih.gov]

- 5. IB | CAS:219944-46-4 | Triterpenoids | High Isoescin Purity [biocrick.com]

- 6. Horse Chestnut Extract Dosage: A Complete Guide [remedysnutrition.com]

- 7. (PDF) Determination of Four Major Saponins in Skin and ... [academia.edu]

Isoescin IA purity assessment primary reference standard

Information on Isoescin IA

This compound is one of the major saponins found in Horse Chestnut (Aesculus hippocastanum) seeds, which are a rich source of these compounds [1]. It is part of a complex family of isomers, primarily differentiated by the type and position of ester groups on the aglycone (core) structure [1].

The table below summarizes key identifiers for this compound:

| Property | Description |

|---|---|

| CAS Number | 219944-39-5 [2] |

| Molecular Formula | C55H86O24 [2] |

| Molecular Weight | 1131.27 g/mol [2] |

| Source | Horse Chestnut (Aesculus hippocastanum) seeds [1] |

Experiment: Quantitative HPLC Analysis of Escins

One search result details an HPLC method used for the simultaneous determination of four major saponins, including this compound, in Horse Chestnut seed extracts [3]. You can adapt this method for purity assessment.

Sample Preparation

- Extraction Method: Ultrasonic-assisted extraction [3].

- Solvent: 70% Methanol [3].

- Temperature: 80 °C [3].

- Duration: 4 hours [3].

- Post-processing: The combined extract is centrifuged, the supernatant is evaporated to dryness, and the residue is re-dissolved in 70% methanol and filtered before HPLC analysis [3].

Instrumentation and Chromatographic Conditions

The table below outlines the key parameters for the HPLC analysis:

| Parameter | Description |

|---|---|

| HPLC System | Agilent 1200 Series (or equivalent) [3] |

| Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) [3] |

| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v) [3] |

| Flow Rate | 0.5 mL/min [3] |

| Detection Wavelength | 210 nm [3] |

| Injection Volume | 10 μL [3] |

| Column Temperature | 30 °C [3] |

| Separation Mode | Isocratic [3] |

Identification and Quantification

- Identification: Perform by comparing the retention time of the sample peak with that of the this compound reference standard [3].

- Quantification: Use the external standard method for calculation. A typical chromatogram should show well-resolved peaks for the major saponins [3].

Purity Assessment Workflow

The following diagram outlines the core workflow for assessing the purity of a reference standard like this compound, integrating the experimental method described above.

Critical Considerations for Protocol Development

To create a robust protocol, you will need to define and validate the following parameters, which are not fully detailed in the search results:

- System Suitability: Establish specific criteria for parameters like theoretical plate number, tailing factor, and repeatability (relative standard deviation of peak area) to ensure the HPLC system is performing adequately before analysis.

- Validation: The method should be validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

- Specificity: Confirming that the peak for this compound is pure and free from interference from other saponin isomers or impurities.

- Linearity and Range: Demonstrating a linear relationship between analyte concentration and detector response across a suitable range.

- Accuracy: Determining the closeness of the measured value to the true value, typically through recovery studies.

- Precision: Assessing the repeatability (same day) and intermediate precision (different days, analysts) of the method.

- Impurity Profiling: The method should be capable of separating and quantifying not only the main this compound peak but also known and unknown impurities. Mass spectrometry (LC-MS) is often used for the positive identification of impurities [1].

How to Proceed

Given the information gap, I suggest you take the following steps:

- Consult Official Monographs: Check the European Pharmacopoeia (Ph. Eur.) or other relevant pharmacopoeias for a official monograph on "Escin" or "Aesculus," which may contain fully validated methods.

- Contact Standards Suppliers: Reach out to suppliers like Sriramchem (cited in the search results) or others (e.g., USP, EDQM, LGC) to inquire if a Certificate of Analysis (CoA) or a detailed analytical procedure is available for their this compound reference standard [2].

- Perform Method Validation: If you adapt an existing method, you must perform a full in-house validation to prove it is suitable for your intended purpose.

References

Isoescin IA solubility improvement techniques

Understanding Isoescin Ia

This compound is a major triterpene saponin and one of the primary active components found in horse chestnut (Aesculus hippocastanum L.) seeds [1] [2] [3]. Here are its key characteristics relevant to formulation work:

| Property | Description |

|---|---|

| Chemical Nature | Triterpene oligoglycoside (saponin) [1] [2]. |

| Core Structure | Consists of a triterpene aglycone (prosapogenol) with an oligosaccharide chain attached at the C3 position. The glycan is typically branched and contains glucose, glucuronic acid, and galactose [1] [2]. |

| Key Structural Features | Presence of an acetyl (Ac) group at the C28 position and a tigloyl (Tig) group at the C21 position differentiate this compound from its structural isomer, Escin Ia (which has the acetyl group at C22) [1] [2] [4]. |

| Bioavailability Challenge | Very low absolute bioavailability (<0.25%) after oral administration in rats, which is a common challenge for many saponins [4]. |

The following diagram illustrates the core structure and key modification sites of escin-type saponins like this compound.

Techniques for Solubility and Bioavailability Enhancement

While direct studies on this compound are limited, the following table summarizes advanced techniques successfully used for other poorly soluble natural compounds, including saponins. These can serve as a starting point for your experiments.

| Technique | Mechanism of Action | Experimental Evidence & Considerations |

|---|---|---|

| Ternary Complexation [5] | Uses a cyclodextrin (e.g., HP-β-CD) and a third component (e.g., a surfactant saponin) to form a complex, enhancing solubility and permeability. | A study on decoquinate showed a solubility increase from 0.029 µg/mL to 722 µg/mL. The complex was prepared via mechanochemical ball milling, resulting in an amorphous form with improved dissolution and gut permeability [5]. |

| Amorphous Solid Dispersions (ASDs) [6] | Disperses the drug in a polymer matrix, converting it to a high-energy amorphous state with greater solubility. | Techniques like Hot-Melt Extrusion (HME) and Spray Drying are common. The polymer inhibits recrystallization (the "parachute" effect), maintaining supersaturation [6]. |

| Nanosuspensions [6] | Reduces particle size to the nanoscale (10-1000 nm), increasing surface area and dissolution rate. | Created using Top-Down methods like wet bead milling or High-Pressure Homogenization (HPH). Nanocrystals can show enhanced saturation solubility [6]. |

| Lipid-Based Systems (e.g., SMEDDS) [6] | Presents the drug in a pre-dissolved state within an oil-surfactant mix that forms a fine emulsion in vivo, bypassing the dissolution step. | Particularly useful for lipophilic drugs (BCS Class II). It can enhance bioavailability and reduce variability [6]. |

| Cyclodextrin (CD) Inclusion [5] | The CD's hydrophobic cavity encapsulates the drug molecule, improving its aqueous solubility. | A 1:1 molar ratio is common. For larger molecules, solubility enhancement with CD alone might be limited, necessitating a ternary system [5]. |

Here is a generalized experimental workflow for developing a ternary complex, one of the most promising strategies based on current research.

Potential FAQs for Your Support Center

Here are some anticipated questions and answers based on the available data:

Q: Why is improving the solubility of this compound so important?

- A: this compound has very low oral bioavailability (less than 0.25% in rat studies) [4]. Since absorption is often limited by dissolution rate for such compounds, enhancing solubility is a critical first step to achieving therapeutic systemic concentrations.

Q: What is the most critical step in formulating a ternary complex?

- A: The mechanochemical processing (e.g., ball milling) is crucial as it facilitates the formation of a stable, amorphous ternary complex. This step must be optimized to ensure complete loss of drug crystallinity, which is a key predictor for success [5].

Q: How do I confirm that my formulation is successful?

- A: A combination of solid-state and solution-based characterization is needed:

- Solid-State: Use DSC and PXRD to confirm the drug has transitioned from a crystalline to an amorphous phase.

- Chemical: Use FT-IR to check for host-guest interactions, like hydrogen bonding.

- Performance: Test saturation solubility and conduct dissolution studies in relevant media to quantify the enhancement [5].

- A: A combination of solid-state and solution-based characterization is needed:

Q: Does the structure of this compound impact the choice of formulation technique?

- A: Yes. The presence of ester groups on the aglycone (e.g., at C21 and C28) is reported to be mandatory for its cytotoxicity (hemolytic activity) [1] [2]. When selecting polymers, surfactants, or complexation agents, it's important to ensure that the formulation process does not hydrolyze or degrade these critical functional groups.

References

- 1. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [mdpi.com]

- 2. Horse Chestnut Saponins–Escins, Isoescins, Transescins, ... [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Determination of Four Major Saponins in Skin and ... [academia.edu]

- 4. Comparative pharmacokinetics and bioavailability of escin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of the Solubility, Permeability, and ... [pmc.ncbi.nlm.nih.gov]

- 6. Recent Trends in Solubility Enhancement Techniques for ... [ijsrtjournal.com]

Isoescin IA stability in storage

Fundamental Storage Guidelines

The following table summarizes the key handling and storage information for Isoescin IA, primarily based on the manufacturer's specifications [1].

| Attribute | Specification |

|---|---|

| Recommended Storage Temp. | -20°C [1] |

| Product Form | Neat (solid) substance [1] |

| Purity (HPLC) | ≥85.0% (Exact purity on certificate) [1] |

| Classification | Primary Reference Substance [1] |

Stability Assessment Protocols

To systematically evaluate the stability of your this compound samples, you can follow the workflow below. This is especially useful if you suspect degradation or need to verify sample integrity after long-term storage.

Experimental Protocol for HPLC Purity Analysis

This method provides a detailed protocol to assess the chemical purity of this compound, which is the most direct way to monitor its stability [2] [1].

- 1. Principle: High-Performance Liquid Chromatography (HPLC) with UV detection separates this compound from its potential degradation products and impurities, allowing for quantitative purity assessment [2].

- 2. Sample Preparation:

- Accurately weigh a small quantity (e.g., 1-2 mg) of the this compound reference substance.

- Dissolve and dilute to a known volume (e.g., 10 mL) with a suitable solvent, typically methanol or a mixture of methanol and water, to achieve a final concentration suitable for HPLC injection [2].

- Filter the solution through a 0.22 µm membrane filter to remove any particulate matter.

- 3. HPLC Conditions (Example):

- Column: Agilent EclipsePlus C18 (250 mm × 4.6 mm, 5 µm) or equivalent reverse-phase column [2].

- Mobile Phase: Mixture of acetonitrile and 0.55% phosphate saline solution (37:63, v/v) [2].

- Flow Rate: 1.0 mL/min [2].